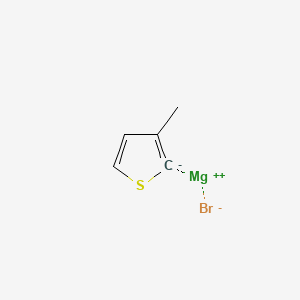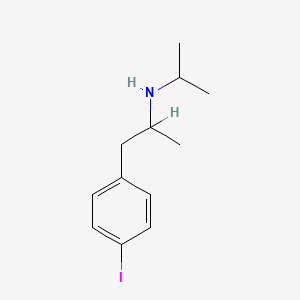
H-Phe(4-Br)-OEt.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
H-Phe(4-Br)-OEt.HCl, also known as 4-bromo-L-phenylalanine ethyl ester hydrochloride, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and an ethyl ester group. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-L-phenylalanine ethyl ester hydrochloride typically involves the esterification of 4-bromo-L-phenylalanine. The process begins with the protection of the amino group of 4-bromo-L-phenylalanine, followed by the esterification of the carboxyl group using ethanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester. The final product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-L-phenylalanine ethyl ester hydrochloride follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
4-bromo-L-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ethyl ester group can be hydrolyzed to yield 4-bromo-L-phenylalanine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: 4-bromo-L-phenylalanine is the major product.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
科学的研究の応用
4-bromo-L-phenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-bromo-L-phenylalanine ethyl ester hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom and ethyl ester group can influence the compound’s binding affinity and specificity for its molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-bromo-L-phenylalanine: The parent compound without the ethyl ester group.
4-bromo-L-phenylalanine methyl ester hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-bromo-D-phenylalanine: The D-enantiomer of 4-bromo-L-phenylalanine.
Uniqueness
4-bromo-L-phenylalanine ethyl ester hydrochloride is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties. The ethyl ester group enhances the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake compared to its parent compound and other derivatives.
特性
CAS番号 |
100129-11-1 |
|---|---|
分子式 |
C11H15BrClNO2 |
分子量 |
308.60 g/mol |
IUPAC名 |
ethyl 2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
InChIキー |
ONNVTYWLAUCHJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl |
正規SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)


![4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B3416881.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/new.no-structure.jpg)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)

